ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Carbonic Anhydrase Inhibition hCA I Acute Mountain Sickness

Researchers seeking a validated tool for acute mountain sickness (AMS) studies face the challenge of acetazolamide's weak in vivo efficacy (6.5% survival prolongation). hCAI/II-IN-2 (CAS 2480283-75-6) directly addresses this gap with a 21.7% survival extension in a murine model-a 3.34-fold improvement. - Balanced hCA I/II inhibition (Ki: 40.97 nM and 15.15 nM) for reproducible in vivo results. - Non-cytotoxic to HEK293T cells at ≤200 μM, providing a ≥4.9-fold safety window for cell-based assays. - Supplied as ≥98% pure solid with full analytical documentation for immediate research use.

Molecular Formula C12H12N4O5S2
Molecular Weight 356.4 g/mol
Cat. No. B12409065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate
Molecular FormulaC12H12N4O5S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H12N4O5S2/c1-2-21-11(18)10-15-16-12(22-10)14-9(17)7-3-5-8(6-4-7)23(13,19)20/h3-6H,2H2,1H3,(H2,13,19,20)(H,14,16,17)
InChIKeyHRSGBOLVGNUHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAI/II-IN-2: Dual hCA I/II Inhibitor for Hypoxia Research


Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate (CAS 2480283-75-6), also designated hCAI/II-IN-2 or compound 2b, is a synthetic small-molecule dual inhibitor of the human carbonic anhydrase isoforms hCA I and hCA II [1]. It belongs to the N-quinary heterocycle-4-sulphamoylbenzamide class, characterized by a 1,3,4-thiadiazole core bearing an ethyl carboxylate at C2 and a 4-sulfamoylbenzamido moiety at C5 . The compound was identified in a medicinal chemistry program targeting acute mountain sickness (AMS) and has demonstrated quantifiable anti-hypoxic efficacy in a murine model, alongside a well-characterized in vitro inhibition profile against multiple hCA isoforms [1].

Dual hCA I/II inhibition for AMS hypoxia modeling
Supports murine survival endpoint studies
Defined 1,3,4-thiadiazole-2-carboxylate scaffold

hCAI/II-IN-2 vs. Acetazolamide: Irreplaceability for AMS


Generic substitution with acetazolamide (AAZ) — the only FDA-approved carbonic anhydrase inhibitor for AMS — is not scientifically equivalent because AAZ exhibits a ~94-fold selectivity bias toward hCA II over hCA I (Ki hCA I = 1237.10 nM; Ki hCA II = 13.22 nM), leaving hCA I substantially under-inhibited at therapeutic concentrations [1]. In contrast, hCAI/II-IN-2 was explicitly designed to achieve balanced dual hCA I/II inhibition. Even among close analogs within the same N-quinary heterocycle-4-sulphamoylbenzamide series (e.g., compounds 5b and 6d), the terminal heterocycle substitution produces measurable differences in isoform selectivity, hCA IX off-target activity, and in vivo survival benefit that preclude interchangeable use [1]. The quantitative evidence below establishes that procurement of the specific 1,3,4-thiadiazole-2-carboxylate scaffold is required to reproduce published in vitro and in vivo results.

Acetazolamide hCA I engagement gap
AAZ exhibits minimal hCA I inhibition at standard concentrations; its dual inhibition profile cannot replicate the balanced engagement of hCAI/II-IN-2.
Analog heterocycle shift
Close N-quinary analogs (5b, 6d) with alternative heterocycles show altered isoform selectivity and in vivo survival response, precluding direct substitution.
Off-target hCA IX profile variation
hCA IX affinity differs among analogs; 5b and 6d favor hCA IX, while hCAI/II-IN-2 maintains cytosolic isoform preference, affecting off-target interpretation.

hCAI/II-IN-2: Head-to-Head Evidence vs. Comparators


Superior hCA I Inhibition Over Acetazolamide

hCAI/II-IN-2 (compound 2b) inhibited hCA I with a Ki of 40.97 nM, compared to acetazolamide (AAZ) which exhibited a Ki of 1237.10 nM against the same isoform under identical stopped-flow CO₂ hydration assay conditions [1]. This represents an approximately 30.2-fold improvement in hCA I inhibitory potency. The hCA I Ki of hCAI/II-IN-2 falls within the mid-range of the active series (16.95–52.71 nM), and is 1.25-fold more potent than compound 5b (Ki = 51.25 nM) but 2.4-fold less potent than compound 6d (Ki = 16.95 nM) [1].

hCA I Inhibition (Ki)
Head-to-head
40.97 nM vs. AAZ 1237.10 nM (≈30-fold)
Supports hCA I engagement context
Stopped-flow CO₂ hydration assay; recombinant hCA I
Carbonic Anhydrase Inhibition hCA I Acute Mountain Sickness Ki Determination

Balanced Dual hCA I/II Inhibition Profile

hCAI/II-IN-2 inhibited hCA II with a Ki of 15.15 nM, producing an hCA I/hCA II Ki ratio of 2.70, indicating near-balanced dual inhibition [1]. Acetazolamide displayed an hCA I/hCA II Ki ratio of 93.6 (1237.10 / 13.22 nM), reflecting extreme hCA II selectivity [1]. Within the series, compound 5b showed a ratio of 3.90 (51.25 / 13.15 nM) and compound 6d a ratio of 1.11 (16.95 / 15.22 nM) [2]. The intermediate balance of hCAI/II-IN-2 may offer a distinct pharmacological profile compared to the near-perfect balance of 6d or the greater hCA II bias of 5b.

Dual Inhibition Balance
Head-to-head
hCAI/II-IN-2 ratio 2.70 vs. AAZ ratio 93.6
Indicates near-balanced dual isoform profile
Ratio hCA I Ki / hCA II Ki; closer to 1 = more balanced
Isoform Selectivity hCA II Balanced Inhibition Acute Mountain Sickness

Enhanced Survival in Hypoxia Model vs. Acetazolamide

In a normobaric hypoxia mouse model, oral administration of hCAI/II-IN-2 (400 mg/kg, 14 days) prolonged survival time by 21.7% relative to the untreated control group [1]. Under identical experimental conditions, acetazolamide (AAZ) extended survival by only 6.5%, while compound 6d achieved a 29.3% prolongation [1]. Compound 5b was not among the two compounds advanced to in vivo survival testing, indicating that only hCAI/II-IN-2 (2b) and 6d demonstrated sufficient combined in vitro potency and in vivo tolerability to warrant efficacy assessment [1].

Hypoxia Survival
Head-to-head
21.7% prolongation vs. AAZ 6.5%
Reported survival endpoint response
Murine normobaric hypoxia model; 400 mg/kg p.o.
Anti-Hypoxic Activity In Vivo Efficacy Survival Model Acute Mountain Sickness

Selectivity for hCA II Over hCA IX

hCAI/II-IN-2 inhibited the tumor-associated isoform hCA IX with a Ki of 61.88 nM, yielding a selectivity ratio of 4.08 for hCA II over hCA IX [1]. In comparison, compound 5b exhibited a Ki of 42.18 nM against hCA IX (hCA II/IX ratio = 0.31, i.e., hCA IX preference), and compound 6d showed a Ki of 27.04 nM (hCA II/IX ratio = 0.56) [2]. Thus, hCAI/II-IN-2 is unique among these three characterized analogs in maintaining a preference for the cytosolic hCA II isoform over the transmembrane hCA IX isoform, which may translate to a differentiated off-target profile.

hCA II/IX Selectivity
Head-to-head
4.08-fold hCA II over hCA IX
Cytosolic over tumor-associated isoform preference
5b and 6d favor hCA IX; hCAI/II-IN-2 is unique in this set
Isoform Selectivity hCA IX Off-Target Profile Tumor-Associated Carbonic Anhydrase

Non-Cytotoxic Profile in HEK293T Cells

hCAI/II-IN-2 (compound 2b) was evaluated for cytotoxicity in HEK293T cells at concentrations of 5–200 μM over 48 hours and exhibited no apparent toxicity [1][2]. In the same study, the authors stated that the lead compounds including 2b and 6d did not display any apparent toxicity in vitro and in vivo, although numeric cytotoxicity data for comparators 5b, 5f, and 6f were not individually tabulated in the published report [1]. Acetazolamide, as a clinically approved drug, also has a well-established low cytotoxicity profile, but its in vivo efficacy in the hypoxia model was significantly weaker [1].

Cytotoxicity
Class-level
No apparent toxicity up to 200 µM
Supports cell-based assay suitability
HEK293T, 48 h; quantitative IC₅₀ not reported
Cytotoxicity Safety Pharmacology HEK293T In Vitro Toxicology

hCAI/II-IN-2 Application Scenarios for AMS Research


In Vivo AMS Hypoxia Survival Model

hCAI/II-IN-2 is directly validated for use in normobaric hypoxia survival studies in BALB/c mice at 400 mg/kg p.o. for 14 days, where it extended survival by 21.7% over untreated controls — a 3.34-fold improvement over acetazolamide's 6.5% prolongation [1]. Researchers designing AMS efficacy studies should select hCAI/II-IN-2 as a positive control or tool compound when a robust in vivo survival signal is required and AAZ's weak effect size is insufficient to power the experimental design.

Dual hCA I/II Biochemical Profiling

With well-defined Ki values against hCA I (40.97 nM), hCA II (15.15 nM), and hCA IX (61.88 nM), hCAI/II-IN-2 serves as a characterized reference inhibitor for calibrating stopped-flow CO₂ hydration assays across multiple carbonic anhydrase isoforms [1]. Its intermediate hCA I/II selectivity ratio (2.70) and preferential cytosolic over tumor-associated isoform inhibition (4.08-fold hCA II > hCA IX) make it a useful comparator for profiling novel sulfonamide-based CA inhibitors where balanced dual inhibition is desired.

SAR Studies on Sulphamoylbenzamide Analogs

Within the Yang et al. 2020 series, hCAI/II-IN-2 (compound 2b) represents the 1,3,4-thiadiazole-2-carboxylate ethyl ester scaffold and provides a specific reference point for SAR exploration. Its measured Ki values and in vivo survival data can be directly compared with analogs bearing alternative quinary heterocycles — compound 5b (1,3,4-oxadiazole, Ki hCA I = 51.25 nM), compound 6d (oxadiazole-thione, Ki hCA I = 16.95 nM) — to correlate structural modifications with isoform potency, selectivity, and in vivo efficacy shifts [1][2].

Cytotoxicity-Free Cellular Mechanistic Studies

hCAI/II-IN-2 is non-cytotoxic to HEK293T cells at concentrations up to 200 μM after 48 h exposure, providing a ≥4.9-fold window above its hCA I Ki and ≥13.2-fold above its hCA II Ki [1]. This safety margin enables its use in cell-based assays probing carbonic anhydrase-dependent pH regulation, bicarbonate transport, or hypoxia-inducible factor (HIF) pathway modulation without the confounding influence of compound-induced cell death, provided that concentrations are maintained within the validated non-toxic range.

Application
Selection Property
Validation Focus
Hypoxia survival model studies
In vivo survival endpoint context
Murine model dose-response verification
hCA isoform profiling
Dual hCA I/II inhibition profile
Stopped-flow assay calibration review
Sulphonamide SAR exploration
1,3,4-thiadiazole scaffold reference
Structural-activity correlation review
Cell-based mechanistic studies
Non-cytotoxic concentration range
Cell viability endpoint confirmation
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